2H-Inden-2-one, octahydro-3a-methyl-, cis-
Overview
Description
2H-Inden-2-one, octahydro-3a-methyl-, cis- is an organic compound with the molecular formula C10H16O and a molecular weight of 152.2334 g/mol . This compound is a stereoisomer of 2H-Inden-2-one, octahydro-3a-methyl-, trans- and is also known by other names such as 2-Indanone, hexahydro-3a-methyl-, cis- and 3a-Methyloctahydro-2H-inden-2-one, (Z)- .
Preparation Methods
The preparation of 2H-Inden-2-one, octahydro-3a-methyl-, cis- involves synthetic routes that typically include the hydrogenation of 2-Indanone derivatives. The reaction conditions often involve the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature . Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation to achieve the desired cis- configuration.
Chemical Reactions Analysis
2H-Inden-2-one, octahydro-3a-methyl-, cis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
Scientific Research Applications
2H-Inden-2-one, octahydro-3a-methyl-, cis- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.
Mechanism of Action
The mechanism of action of 2H-Inden-2-one, octahydro-3a-methyl-, cis- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2H-Inden-2-one, octahydro-3a-methyl-, cis- can be compared with its stereoisomer, 2H-Inden-2-one, octahydro-3a-methyl-, trans-. Both compounds share the same molecular formula and weight but differ in their spatial configuration. This difference in configuration can lead to variations in their chemical reactivity and biological activity .
Similar Compounds
- 2H-Inden-2-one, octahydro-3a-methyl-, trans-
- 2-Indanone, hexahydro-3a-methyl-, trans-
- 3a-Methyloctahydro-2H-inden-2-one, (E)-
Properties
IUPAC Name |
7a-methyl-3,3a,4,5,6,7-hexahydro-1H-inden-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10-5-3-2-4-8(10)6-9(11)7-10/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBOSHXMUMOHBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928168 | |
Record name | 3a-Methyloctahydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13351-29-6, 20379-99-1 | |
Record name | 2H-Inden-2-one, octahydro-3a-methyl-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Inden-2-one, octahydro-3a-methyl-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020379991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3a-Methyloctahydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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